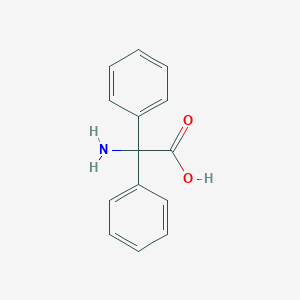

2,2-Diphenylglycine

Overview

Description

2,2-Diphenylglycine (C₁₄H₁₃NO₂) is a glycine derivative featuring two phenyl groups attached to the α-carbon of the amino acid backbone. This structural rigidity distinguishes it from simpler glycine analogs . Key properties include:

- Molecular weight: 227.26 g/mol

- Melting point: 245–247°C (decomposition)

- Applications: Peptide synthesis, catalysis (e.g., Umpolung reactions), and self-assembling nanomaterials . Its steric hindrance and aromatic side chains enable unique reactivity and nanostructural behavior compared to related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylglycine can be synthesized through various methods. One common approach involves the reaction of benzophenone with glycine in the presence of a reducing agent. Another method includes the amination of benzophenone derivatives .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylglycine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into simpler derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Organic Synthesis

DPG serves as a crucial reagent in organic synthesis, particularly in amination reactions. It acts as an intermediate for the preparation of complex molecules, including pharmaceuticals and fine chemicals. The compound's ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.

Key Reactions:

- Amination Reactions: DPG is utilized to introduce amino groups into organic molecules.

- Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Pharmaceutical Applications

The derivatives of 2,2-Diphenylglycine have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that certain derivatives exhibit anticonvulsant properties and may be beneficial in pain management.

Case Studies:

- A study demonstrated that DPG derivatives could modulate neurotransmitter systems, potentially leading to new treatments for epilepsy and chronic pain conditions .

- Another research highlighted its role in synthesizing compounds that target specific receptors involved in pain pathways .

Biological Research

In biological contexts, DPG is studied for its role as a building block for peptides and other bioactive compounds. Its incorporation into peptide chains can influence the biological activity of the resultant peptides, making it a subject of interest in drug design.

Mechanism of Action:

The interaction of DPG with various molecular targets suggests that it may act as a precursor for synthesizing bioactive compounds through enzymatic pathways .

Material Science

DPG has applications beyond organic synthesis and pharmaceuticals; it is also explored in material science for developing new materials with specific properties due to its unique chemical structure.

Properties of Interest:

Mechanism of Action

The mechanism of action of 2,2-Diphenylglycine involves its interaction with various molecular targets. In biological systems, it can act as a precursor for the synthesis of peptides and other bioactive compounds. The pathways involved include enzymatic reactions that facilitate the incorporation of the compound into larger molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylglycine vs. Diphenylalanine

Both are dipeptide analogs, but their self-assembly and structural properties differ significantly:

| Property | 2,2-Diphenylglycine | Diphenylalanine |

|---|---|---|

| Backbone Flexibility | Rigid (no methylene group in side chain) | Flexible (methylene group in side chain) |

| Nanostructure | Spherical assemblies (20–100 nm) | Tubular nanotubes |

| Steric Hindrance | High | Moderate |

| Key Applications | Drug delivery, catalysis | Nanotube-based materials, biosensors |

Mechanistic Insight: The absence of a methylene group in diphenylglycine restricts conformational freedom, favoring spherical self-assembly via π-π stacking and hydrogen bonding. In contrast, diphenylalanine’s flexibility enables helical nanotube formation .

This compound vs. Phenylglycine Derivatives

Mono-phenylglycine analogs (e.g., 2-phenylglycine, D-phenylglycine) exhibit distinct reactivity due to reduced steric bulk and electronic differences:

Catalytic Performance: In transamination reactions, this compound achieved moderate enantioselectivity (up to 94% ee) with chiral prolinol silyl ether catalysts, outperforming mono-phenyl analogs due to enhanced transition-state stabilization .

Comparison with Adamantyl-Substituted Glycine

N-(1-Adamantyloxycarbonyl)-D-phenylglycine () shares steric bulk but lacks aromaticity:

- Melting Point : 119–120°C (vs. 245–247°C for this compound)

- Reactivity : Adamantyl groups improve thermal stability but reduce π-π interactions critical for self-assembly .

Key Research Findings

Self-Assembly and Nanotechnology

- Diphenylglycine: Forms uniform nanospheres under aqueous conditions, ideal for drug encapsulation .

- Diphenylalanine: Generates enzymatically stable nanotubes, used in biosensing and energy storage .

Data Tables

Table 1: Thermal and Structural Properties

| Compound | Melting Point (°C) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | 245–247 | 227.26 | Phenyl, carboxyl |

| Diphenylalanine | ~260 (decomp.) | 294.33 | Phenyl, methylene |

| 2-Phenylglycine | ~150–160 | 151.16 | Phenyl, carboxyl |

Table 2: Catalytic Performance in Transamination

| Catalyst System | Substrate | Yield (%) | Enantioselectivity (ee) |

|---|---|---|---|

| PL-based (Cat. 27) | This compound | 65 | 70% |

| PM-based (Cat. 29) | This compound | 99 | 94% |

Biological Activity

2,2-Diphenylglycine (DPG), a compound with the chemical formula CHNO, is a significant molecule in medicinal chemistry and biochemistry. Its biological activities have garnered attention for various applications, including its role as a building block in peptide synthesis and its potential therapeutic effects. This article delves into the biological activities of DPG, supported by recent research findings, case studies, and relevant data tables.

This compound is characterized by its two phenyl groups attached to the alpha carbon of the glycine structure. The compound can be synthesized through various methods, including the reaction of benzophenone with glycine derivatives. The synthesis of metal complexes using DPG has also been explored, indicating its versatility in coordination chemistry.

Biological Activities

1. Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of DPG. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Table 1: Antioxidant Activity of this compound

| Test System | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 25 | |

| ABTS Radical Scavenging | 30 | |

| Hydroxyl Radical Scavenging | 20 |

2. Neuroprotective Effects

DPG has demonstrated neuroprotective properties in various in vitro studies. It appears to inhibit neuronal apoptosis and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases.

- Case Study: In a study involving neuronal cell cultures exposed to oxidative stress, DPG treatment resulted in a significant reduction in cell death compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.

3. Role in Peptide Synthesis

DPG is widely used as a chiral building block in peptide synthesis due to its ability to form stable amide bonds. Its incorporation into peptides can enhance biological activity and selectivity.

- Research Finding: A study reported that incorporating DPG into peptide sequences improved binding affinity to specific receptors involved in pain modulation, indicating its potential application in analgesics.

Toxicological Profile

While DPG shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments have indicated that at high concentrations, DPG may exhibit cytotoxic effects on certain cell lines.

Table 2: Toxicological Data of this compound

Q & A

Basic Research Questions

Q. What is the role of 2,2-Diphenylglycine in peptide synthesis, and how should its purity be optimized for such applications?

- Methodological Answer : this compound is utilized in solution-phase peptide synthesis as a non-natural amino acid derivative to introduce steric hindrance or aromatic motifs into peptide chains. For optimal results, ensure the compound has a purity ≥98% (as determined by HPLC or NMR) and is stored in a dry, sealed container at room temperature to prevent degradation. Pre-purification via recrystallization (using ethanol/water mixtures) is recommended to remove trace impurities that may interfere with coupling reactions .

Q. How can researchers verify the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Purity assessment typically employs:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Compare integration ratios of aromatic protons (δ 7.2–7.4 ppm) to the NH/COOH groups (δ 5–6 ppm).

Discrepancies in purity values (e.g., vendor-reported 98% vs. experimental 95%) may arise from hygroscopicity; always dry samples under vacuum before analysis .

Q. What are the critical physical properties (e.g., melting point) of this compound, and how do they influence experimental handling?

- Methodological Answer : The compound decomposes at 245–247°C, necessitating low-temperature reactions (e.g., <200°C) to avoid thermal degradation. For recrystallization, use solvents like dimethylformamide (DMF) or ethanol, which dissolve the compound at elevated temperatures but allow gradual cooling for crystal formation .

Advanced Research Questions

Q. How can thermodynamic data (e.g., enthalpy of combustion) for this compound inform stability predictions in reaction design?

- Methodological Answer : The standard enthalpy of combustion (ΔcH°solid = -4009 kJ/mol) indicates high thermal stability, supporting its use in exothermic reactions. However, decomposition pathways (e.g., decarboxylation) may occur under acidic conditions. Calorimetry (DSC/TGA) should be performed to map stability thresholds for specific reaction environments .

Q. What strategies resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound derivatives?

- Methodological Answer : Discrepancies between IR (C=O stretch at ~1700 cm⁻¹) and NMR (absence of expected COOH proton) may indicate tautomerism or salt formation. Use pH-dependent NMR (in D₂O vs. DMSO-d₆) to identify zwitterionic forms. X-ray crystallography can definitively resolve structural ambiguities .

Q. How is this compound employed in coordination chemistry, and what protocols optimize its use in metal complex synthesis?

- Methodological Answer : The compound acts as a bidentate ligand in rhenium complexes for cytotoxicity studies. Synthesize complexes by refluxing this compound with Re(CO)₅Br in ethanol/water (1:1) under nitrogen. Characterize via FTIR (CO stretches at 1900–2100 cm⁻¹) and cyclic voltammetry to confirm metal-ligand binding .

Q. What analytical methods detect this compound as a pharmaceutical impurity (e.g., in phenytoin), and how are quantification limits determined?

Properties

IUPAC Name |

2-amino-2,2-diphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBONNYNNFBAKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184674 | |

| Record name | 2,2-Diphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-50-2 | |

| Record name | 2,2-Diphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3060-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634Y52030L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.